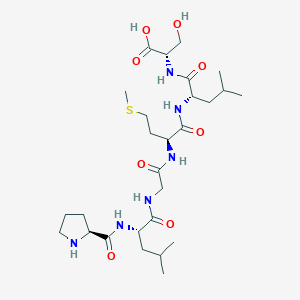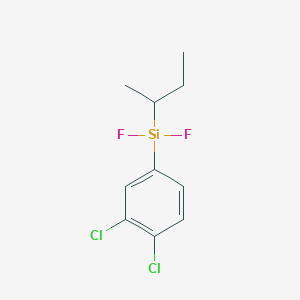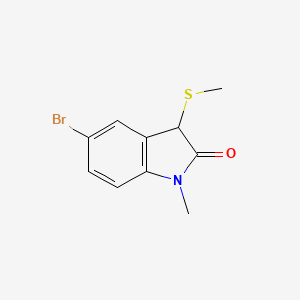![molecular formula C18H26O4 B12618683 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione CAS No. 918413-28-2](/img/structure/B12618683.png)
3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of furofuran compounds, which are characterized by a fused furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione typically involves the reaction of hexyl-substituted precursors under specific conditions. One common method involves the cyclization of hexyl-substituted diols in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired furofuran ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and distillation are employed to isolate and purify the compound. The use of advanced analytical methods ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives with altered functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. Its unique structure allows it to fit into specific binding sites, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diol
- 4,4’-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
Uniqueness
3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione stands out due to its hexyl substitutions, which impart unique chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
918413-28-2 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1,4-dihexylfuro[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-9-11-13-15-16(18(20)21-13)14(22-17(15)19)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
JLTMUPOEYIQUBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C2C(=C(OC2=O)CCCCCC)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)




![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)

![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
